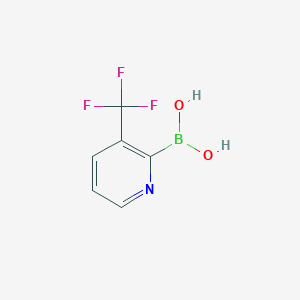

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid

CAS No.:

Cat. No.: VC17423468

Molecular Formula: C6H5BF3NO2

Molecular Weight: 190.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BF3NO2 |

|---|---|

| Molecular Weight | 190.92 g/mol |

| IUPAC Name | [3-(trifluoromethyl)pyridin-2-yl]boronic acid |

| Standard InChI | InChI=1S/C6H5BF3NO2/c8-6(9,10)4-2-1-3-11-5(4)7(12)13/h1-3,12-13H |

| Standard InChI Key | VCXYQTNTRQGRGE-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC=N1)C(F)(F)F)(O)O |

Introduction

Synthesis and Manufacturing

Iridium-Catalyzed C–H Borylation

Recent advancements utilize iridium catalysts for direct C–H borylation of trifluoromethyl-substituted pyridines, enabling regioselective boron installation without pre-functionalization . The iridium complex [Ir(OMe)(COD)]₂, paired with ligands like 4,4-di-tert-butyl bipyridine (dtbbpy), facilitates borylation at the α, β, or γ positions of pyridines, depending on the substitution pattern . This solvent-free method achieves high yields (70–90%) and tolerates functional groups such as halides, esters, and amines . For instance, 3-trifluoromethylpyridine undergoes borylation at the 5-position to yield (3-(trifluoromethyl)pyridin-2-yl)boronic acid derivatives .

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Regioselectivity | Yield (%) | Functional Group Tolerance |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(dppf)Cl₂ | Moderate | 50–80 | Limited |

| Iridium-Catalyzed | [Ir(OMe)(COD)]₂ | High | 70–90 | Broad |

Physicochemical Properties

The compound exhibits a melting point of 180–185°C (decomposition) and a calculated LogP of 1.2, indicating moderate lipophilicity . Its solubility profile includes miscibility with polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The trifluoromethyl group induces strong electron-withdrawing effects, as evidenced by downfield shifts in ¹⁹F NMR (δ = −59.7 to −64.7 ppm) .

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅BF₃NO₂ | |

| Molecular Weight | 190.92 g/mol | |

| CAS Number | 947533-39-3 | |

| Boiling Point | Not Available | |

| Storage Conditions | Refrigerator (2–8°C) |

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

(3-(Trifluoromethyl)pyridin-2-yl)boronic acid is a key participant in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides under palladium catalysis. For example, coupling with 4-bromoanisole produces biaryl derivatives used in ligand design for catalysis . The trifluoromethyl group enhances the electron-deficient nature of the pyridine ring, accelerating oxidative addition steps in cross-coupling .

Pharmaceutical Intermediates

The compound’s trifluoromethylpyridine moiety is prevalent in FDA-approved drugs, including kinase inhibitors and antiviral agents . Its boronic acid group allows further functionalization via click chemistry or protodeboronation, enabling rapid diversification in medicinal chemistry campaigns .

Future Research Directions

Ongoing studies aim to optimize iridium-catalyzed borylation for industrial-scale production and explore photoredox applications in late-stage functionalization . Additionally, the compound’s potential in metal-organic frameworks (MOFs) and covalent organic polymers (COFs) warrants investigation for materials science applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume